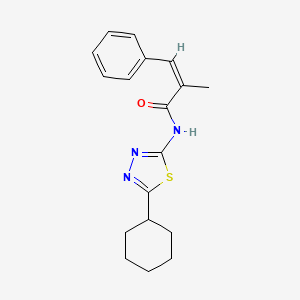
(2Z)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-METHYL-3-PHENYL-2-PROPENAMIDE is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-METHYL-3-PHENYL-2-PROPENAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved through the reaction of thiosemicarbazide with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the thiadiazole ring.
Formation of the Propenamide Moiety: The final step involves the condensation of the thiadiazole derivative with a suitable aldehyde or ketone to form the propenamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group in the propenamide moiety, resulting in the formation of corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for studies on its potential as an antimicrobial, antifungal, or anticancer agent.
Medicine: Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-METHYL-3-PHENYL-2-PROPENAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiadiazole ring and the propenamide moiety may interact with enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-METHYL-3-PHENYL-2-PROPENAMIDE: shares similarities with other thiadiazole derivatives, such as:
Uniqueness
The uniqueness of (Z)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-METHYL-3-PHENYL-2-PROPENAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group, phenyl group, and propenamide moiety in a single molecule allows for unique interactions and reactivity compared to other thiadiazole derivatives.
Properties
Molecular Formula |
C18H21N3OS |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(Z)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H21N3OS/c1-13(12-14-8-4-2-5-9-14)16(22)19-18-21-20-17(23-18)15-10-6-3-7-11-15/h2,4-5,8-9,12,15H,3,6-7,10-11H2,1H3,(H,19,21,22)/b13-12- |
InChI Key |
AWMMHKZPGZAHFV-SEYXRHQNSA-N |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)NC2=NN=C(S2)C3CCCCC3 |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2=NN=C(S2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















